molecular formula C15H12N2O3S B2513158 Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate CAS No. 1325304-79-7

Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B2513158
CAS No.: 1325304-79-7
M. Wt: 300.33
InChI Key: PVCSULUKATUQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that features a thiazolo[4,5-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including an ester, a ketone, and an aromatic ring, makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the thiazolo[4,5-b]pyridine ring system. The reaction conditions often include refluxing in ethanol or another suitable solvent, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of multiple functional groups allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate is unique due to its specific combination of functional groups and the thiazolo[4,5-b]pyridine core. This combination provides a versatile platform for further chemical modifications and enhances its potential for diverse applications in medicinal chemistry, organic synthesis, and material science .

Properties

IUPAC Name

ethyl 7-oxo-3-phenyl-4H-[1,2]thiazolo[4,5-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-2-20-15(19)10-8-16-12-11(9-6-4-3-5-7-9)17-21-14(12)13(10)18/h3-8H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCSULUKATUQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)SN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.